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Get Quote

Welcome to our dedicated guide on a critical, yet often overlooked, aspect of nucleic acid

purification: preventing DNA shearing during mixing steps involving phenol:chloroform:isoamyl
alcohol (PCI) and similar organic mixtures. High molecular weight (HMW) genomic DNA is

essential for next-generation sequencing (NGS) applications like long-read sequencing, and

preserving its integrity is paramount. This guide provides in-depth FAQs, troubleshooting

workflows, and validated protocols to ensure your DNA remains intact.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of isoamyl alcohol in a phenol:chloroform DNA extraction?

A: Isoamyl alcohol is primarily included as an anti-foaming agent.[1] During the vigorous

mixing required to denature proteins and partition nucleic acids into the aqueous phase, the

chloroform can create an emulsion that is difficult to separate. Isoamyl alcohol helps to

stabilize the interface and prevent the formation of persistent foam, which simplifies the

separation of the aqueous and organic layers after centrifugation.[1][2] It also aids in the

deactivation of RNases.[3]
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Q2: I've been told to never vortex genomic DNA. Is this always true?

A: This is a critically important rule of thumb, especially when high molecular weight DNA is

required. Vortexing generates powerful hydrodynamic shear forces that can physically break

the long, fragile strands of genomic DNA.[4] However, the acceptable level of shearing is

application-dependent. For applications like PCR of short amplicons (<1 kb), some minor

shearing from brief, gentle vortexing may not impact the results.[5] For applications requiring

long, contiguous DNA strands, such as long-read sequencing (PacBio, Oxford Nanopore) or

BAC library construction, vortexing after cell lysis should be strictly avoided.[5][6]

Q3: My genomic DNA appears as a smear in the low molecular weight range on an agarose

gel. Was vortexing the only cause?

A: While vortexing is a primary suspect for mechanical shearing, it's not the only potential

cause.[7] Other common culprits include:

Vigorous Pipetting: Rapidly pipetting a viscous DNA solution, especially with standard

narrow-bore pipette tips, creates significant shear forces.[6][8]

Harsh Homogenization: Using high-speed homogenizers or bead beaters for excessive

durations can fragment DNA.[9][10]

Nuclease Contamination: If samples are not handled properly (e.g., not processed quickly or

flash-frozen), endogenous DNases can degrade the DNA before they are inactivated by lysis

buffer components.[11][12]

Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA samples can lead to

strand breaks.[8] Ice crystal formation during freezing can cause physical damage to the

DNA molecules.[13]

Q4: What are the best alternatives to vortexing for mixing the aqueous sample with the PCI

mixture?

A: The goal is to create an emulsion to maximize the surface area contact between the phases

without introducing high shear forces. The best methods are:
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Gentle Inversion: Invert the tube slowly and deliberately 8-10 times, or until a milky emulsion

is formed.[6]

Slow Rocking: Place the tube on a rocking platform at a low speed for 5-10 minutes.

Wide-Bore Pipette Mixing: For highly viscous samples, use a wide-bore pipette tip to slowly

draw and dispense the mixture. This should be done minimally to avoid unnecessary

shearing.[6][8]

Troubleshooting Guide: Diagnosing and Solving
DNA Shearing
Use this section to identify the root cause of DNA degradation in your workflow and implement

effective solutions.

Visual Troubleshooting Workflow
The following diagram outlines a decision-making process to troubleshoot the source of DNA

shearing.
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Sheared DNA Detected
on Agarose Gel

Was the sample vortexed
after cell lysis?

Primary Cause Identified:
Mechanical Shearing from Vortexing

  Yes

Was mixing/transfer done
with standard-bore pipette tips?

  No

Solution:
Replace vortexing with gentle

inversion or slow rocking.

Potential Cause:
Pipette-Induced Shearing

  Yes

Were samples fresh or
properly flash-frozen at -80°C?

  No

Solution:
Use wide-bore tips, pipette slowly,

and minimize cycles.

Potential Cause:
Nuclease Degradation

  No

Further Investigation:
- Reagent Contamination
- Harsh Homogenization

  Yes

Solution:
Review sample collection and

storage protocols. Process immediately
or flash-freeze.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for identifying sources of DNA shearing.
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Best Practices & Protocols
Table 1: Mixing Method Selection Guide

Mixing Method Intensity
Recommended
For

Not
Recommended
For

Key
Consideration

Vortexing High

Plasmid DNA,

short PCR

products

High Molecular

Weight (HMW)

gDNA, long-read

sequencing

preps.[4][6]

Generates the

highest shear

forces; avoid for

gDNA.

Gentle Inversion Low

All DNA types,

especially HMW

gDNA.

Time-sensitive,

high-throughput

workflows.

The gold

standard for

gently

emulsifying PCI

mixtures.[6]

Pipetting (Wide-

Bore)
Low-Medium

Viscous lysates,

HMW gDNA.[8]

Routine mixing of

non-viscous

solutions.

Essential to use

wide-bore tips

and slow,

deliberate

movements.

Rocking Platform Low

Gentle,

prolonged

emulsification.

Rapid

extractions.

Ensures

consistent, low-

energy mixing

over time.

Protocol: Gentle Phenol:Chloroform:Isoamyl Alcohol
(PCI) Extraction for HMW DNA
This protocol is designed to maximize DNA integrity.

Materials:

Cell lysate in a suitable lysis buffer containing EDTA.
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Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0.[14]

Chloroform:Isoamyl Alcohol (24:1).

Ice-cold 100% Ethanol and 70% Ethanol.

3M Sodium Acetate, pH 5.2.

Nuclease-free water or TE buffer.

Wide-bore pipette tips.

Procedure:

Lysis: Start with your cell or tissue lysate. Ensure lysis is complete. If the solution is highly

viscous, this indicates the presence of large amounts of intact gDNA.

PCI Addition: Add an equal volume of pH-8.0-buffered PCI to your lysate in a 1.5 mL or 2.0

mL microcentrifuge tube.[3]

Emulsification (Critical Step):

DO NOT VORTEX.

Mix by gently inverting the tube by hand for 3-5 minutes until the solution appears as a

uniform, milky emulsion. Alternatively, place the tube on a rocker at low speed for 10

minutes. This step ensures proteins are efficiently denatured and partitioned into the

organic phase.[15]

Phase Separation: Centrifuge the emulsion at 12,000 x g for 5 minutes at room temperature.

[3] You should see three distinct layers: a top aqueous phase (containing DNA), a white

interface (precipitated protein), and a bottom organic phase.

Aqueous Phase Transfer:

Using a wide-bore pipette tip, carefully aspirate the top aqueous phase.
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To avoid contamination, leave a small amount of the aqueous layer behind rather than risk

disturbing the protein interface.

Transfer the aqueous phase to a new, clean microcentrifuge tube.

Chloroform Wash (Optional but Recommended): Add an equal volume of

Chloroform:Isoamyl alcohol (24:1) to the recovered aqueous phase. This step removes any

residual phenol. Repeat steps 3 (gentle inversion) and 4 (centrifugation). Transfer the final

aqueous phase to a new tube.

DNA Precipitation:

Add 1/10th volume of 3M Sodium Acetate to the aqueous phase and mix by gentle

inversion.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Invert the tube gently several times. You should see the white, stringy precipitate of

genomic DNA.[16]

Pelleting: Centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet the DNA.

Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol to

remove residual salts. Centrifuge for 5 minutes at 4°C.

Drying & Resuspension: Remove the ethanol wash and briefly air-dry the pellet for 3-5

minutes. Do not over-dry, as this will make resuspension difficult.[9] Resuspend the DNA in a

suitable volume of TE buffer or nuclease-free water by incubating at 55-65°C for 10-30

minutes with intermittent, gentle flicking of the tube.

References
Dickman, M. J., & Trimmer, J. S. (2009). Pulsatile shear stress leads to DNA fragmentation in

human SH-SY5Y neuroblastoma cell line. PMC. Retrieved from [Link]

Quora. (2017). What is the role of Isoamyl alcohol in DNA extraction?. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#technical-support-center-preserving-dna-integrity-during-organic-extractions
https://medicine.nus.edu.sg/medi/doc/safety/Medicine%20SOP17v2%20DNA%20extraction.pdf
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2736021/
https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#technical-support-center-preserving-dna-integrity-during-organic-extractions
https://www.quora.com/What-is-the-role-of-Isoamyl-alcohol-in-DNA-extraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2023). Alternative to horizontal vortex adapter for efficient bead beating to

extract the soil microbiome using the PureLink™ Microbiome?. Retrieved from [Link]

ResearchGate. (2015). Why over vertexing leads to degradation of DNA in the DNA isolation

method?. Retrieved from [Link]

Covaris. (n.d.). INTRODUCTION MECHANICAL DNA SHEARING PERFORMANCES

WHOLE GENOME SEQUENCING ON HiSeq X TEN CONCLUSIONS “BAD PROMOTERS”

LIST A. Retrieved from [Link]

G-Biosciences. (2012). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading

Quickly. Retrieved from [Link]

Protocol Online. (2009). Vortexing genomic DNA, detrimental or not?. Retrieved from [Link]

ResearchGate. (2018). How can shearing of DNA during extraction can be prevented?.

Retrieved from [Link]

Technology Networks. (n.d.). Best Practices for Handling Genomic DNA During NGS Library

Preparation. Retrieved from [Link]

Baigl Lab. (2010). Protection of Human Genomic DNA from Mechanical Stress by Reversible

Folding Transition. Retrieved from [Link]

MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Retrieved from [Link]

PacBio. (n.d.). Shared Protocol - Extracting DNA using Phenol-Chloroform. Retrieved from

[Link]

Bitesize Bio. (2025). Best Practices for DNA Shearing for NGS. Retrieved from [Link]

Reddit. (2025). Think I sheared my DNA, advice? :( : r/labrats. Retrieved from [Link]

Reddit. (2022). What solution/mixture can be vortexed? : r/labrats. Retrieved from [Link]

NUS Medicine. (2020). DNA EXTRACTION BY PHENOL-CHLOROFORM AND ISOAMYL
ALCOHOL 1. OBJECTIVE. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/post/Alternative_to_horizontal_vortex_adapter_for_efficient_bead_beating_to_extract_the_soil_microbiome_using_the_PureLink_Microbiome
https://www.researchgate.net/post/Why_over_vertexing_leads_to_degradation_of_DNA_in_the_DNA_isolation_method
https://covaris.com/wp-content/uploads/2016/06/AGBT-2016_oneTUBE-Poster.pdf
https://info.gbiosciences.com/blog/4-simple-steps-to-prevent-genomic-dna-samples-from-degrading-quickly
https://www.protocol-online.org/biology-forums-2/posts/20183.html
https://www.researchgate.net/post/How_can_shearing_of_DNA_during_extraction_can_be_prevented
https://www.technologynetworks.com/genomics/posters/best-practices-for-handling-genomic-dna-during-ngs-library-preparation-319325
https://www.baigllab.com/wp-content/uploads/2020/07/C51_ACIE_2010.pdf
https://www.mpbio.com/us/troubleshooting-dna-extraction-from-blood
https://www.pacb.com/wp-content/uploads/2015/09/Shared-Protocol-Extracting-DNA-using-Phenol-Chloroform.pdf
https://bitesizebio.com/22238/best-practices-for-dna-shearing-for-ngs/
https://www.reddit.com/r/labrats/comments/w1v7g1/think_i_sheared_my_dna_advice/
https://www.reddit.com/r/labrats/comments/vj4y5j/what_solutionmixture_can_be_vortexed/
https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#technical-support-center-preserving-dna-integrity-during-organic-extractions
https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#technical-support-center-preserving-dna-integrity-during-organic-extractions
https://medicine.nus.edu.sg/dmed/wp-content/uploads/sites/3/2022/07/SOP-Medicine-17-DNA-Extraction-by-Phenol-Chloroform-and-Isoamyl-Alcohol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2015). Can someone help me with DNA isolation troubleshooting?.

Retrieved from [Link]

PraxiLabs. (2025). 7 Different DNA Extraction Methods. Retrieved from [Link]

MDPI. (n.d.). Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation

in Cold-Adapted Species: Implications for Genome Stability and Molecular Network

Perspective. Retrieved from [Link]

ResearchGate. (2012). How to make Phenol/CHCl3/Isoamyl Alcohol (25:24:1, v/v) solution

using all these three components individually?. Retrieved from [Link]

Reddit. (2022). DNA purification protocol has stopped working, anyone have any ideas?

(More info in comments) : r/labrats. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. quora.com [quora.com]

2. researchgate.net [researchgate.net]

3. sigmaaldrich.com [sigmaaldrich.com]

4. researchgate.net [researchgate.net]

5. Vortexing genomic DNA, detrimental or not? - General Lab Techniques [protocol-
online.org]

6. cambrianbioworks.com [cambrianbioworks.com]

7. reddit.com [reddit.com]

8. cdn.technologynetworks.com [cdn.technologynetworks.com]

9. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP
[thermofisher.com]

10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/post/Can_someone_help_me_with_DNA_isolation_troubleshooting
https://praxilabs.com/blog/7-different-dna-extraction-methods/
https://www.mdpi.com/1422-0067/25/1/1
https://www.benchchem.com/product/b3430154/docs?utm_src=pdf-body#technical-support-center-preserving-dna-integrity-during-organic-extractions
https://www.researchgate.net/post/How_to_make_Phenol_CHCl3_Isoamyl_Alcohol_25_24_1_v_v_solution_using_all_these_three_components_individually
https://www.reddit.com/r/labrats/comments/b32e0z/dna_purification_protocol_has_stopped_working/
https://www.benchchem.com/product/b3430154?utm_src=pdf-custom-synthesis#bc-rfq
https://www.quora.com/What-is-the-role-of-Isoamyl-alcohol-in-DNA-extraction
https://www.researchgate.net/post/How_to_make_Phenol_CHCl3_Isoamyl_Alcohol_25241_v_v_solution_using_all_these_three_components_individually
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/490/315/p3803pis.pdf
https://www.researchgate.net/post/Why-over-vertexing-leads-to-degradation-of-DNA-in-the-DNA-isolation-method
http://www.protocol-online.org/biology-forums-2/posts/7919.html
http://www.protocol-online.org/biology-forums-2/posts/7919.html
https://www.cambrianbioworks.com/blog/how-to-minimize-dna-shearing-during-blood-extraction-for-long-read-sequencing-applications
https://www.reddit.com/r/labrats/comments/1nuim20/think_i_sheared_my_dna_advice/?rdt=57984
https://cdn.technologynetworks.com/ep/pdfs/best-practices-for-handling-genomic-dna-during-ngs-library-preparation.pdf
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.researchgate.net/post/Alternative_to_horizontal_vortex_adapter_for_efficient_bead_beating_to_extract_the_soil_microbiome_using_the_PureLink_Microbiome
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. neb.com [neb.com]

12. mpbio.com [mpbio.com]

13. mdpi.com [mdpi.com]

14. pacb.com [pacb.com]

15. researchgate.net [researchgate.net]

16. medicine.nus.edu.sg [medicine.nus.edu.sg]

To cite this document: BenchChem. [Technical Support Center: Preserving DNA Integrity
During Organic Extractions]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3430154/docs#technical-support-center-preserving-
dna-integrity-during-organic-extractions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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